molecular formula C10H12N2O4S B14259990 Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate CAS No. 149726-22-7

Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate

Cat. No.: B14259990
CAS No.: 149726-22-7
M. Wt: 256.28 g/mol
InChI Key: TVGTVBCTISANCD-UHFFFAOYSA-N
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Description

Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C10H12N2O4S. It is known for its unique structure, which includes a pyridine ring substituted with amino, methylsulfanyl, and ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate typically involves the reaction of 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play a crucial role in its binding to enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • Dimethyl 2,3-pyridinedicarboxylate
  • Dimethyl 2,5-pyridinedicarboxylate

Comparison: Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate is unique due to the presence of both amino and methylsulfanyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties compared to other dimethyl pyridinedicarboxylate derivatives. For example, the amino group enhances its potential for hydrogen bonding and nucleophilic substitution reactions, while the methylsulfanyl group provides additional sites for oxidation and reduction reactions .

Properties

CAS No.

149726-22-7

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

dimethyl 6-amino-2-methylsulfanylpyridine-3,4-dicarboxylate

InChI

InChI=1S/C10H12N2O4S/c1-15-9(13)5-4-6(11)12-8(17-3)7(5)10(14)16-2/h4H,1-3H3,(H2,11,12)

InChI Key

TVGTVBCTISANCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1C(=O)OC)SC)N

Origin of Product

United States

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